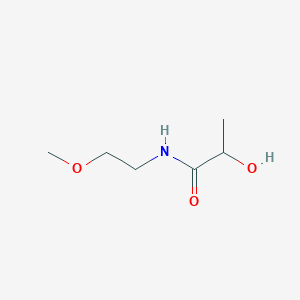

2-hydroxy-N-(2-methoxyethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

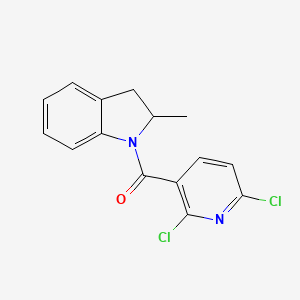

2-hydroxy-N-(2-methoxyethyl)propanamide is an organic compound with the CAS Number: 855634-55-8 . It has a molecular weight of 147.17 .

Molecular Structure Analysis

The 2-hydroxy-N-(2-methoxyethyl)propanamide molecule contains a total of 22 bonds. There are 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

2-hydroxy-N-(2-methoxyethyl)propanamide is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen

Chymotrypsin Inhibitory and Antimicrobial Activity

Research on compounds structurally related to 2-hydroxy-N-(2-methoxyethyl)propanamide, such as methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides, has shown chymotrypsin inhibitory activity. This compound also exhibited antimicrobial activity against Escherichia coli and Shigella boydii, suggesting potential applications in developing antimicrobial agents (Atta-ur-rahman et al., 1997).

Photoreaction Studies

Photoreactions of compounds like N,N-dimethylpyruvamide (DMPA) in solvents (methanol and ethanol) have been studied, leading to products including 2-hydroxy-N-methyl-N-(methoxymethyl)propanamide. These reactions are crucial for understanding the photochemical behavior of organic compounds, which could have implications in synthetic organic chemistry and materials science (K. Shima et al., 1984).

Chirality Control in Asymmetric Synthesis

The use of propanamide and methoxyacetamide derivatives for chirality control in asymmetric synthesis has been explored. These derivatives can generate chiral lithium Z-enolates, which undergo highly selective alkylations. This application is crucial for the production of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals (S. Kanemasa et al., 1995).

Vibrational Spectroscopic and Molecular Docking Studies

Vibrational spectroscopic and molecular docking studies on related compounds, such as (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, have been conducted. These studies help in the characterization and understanding of the biological activity of compounds, potentially leading to the development of new drugs for treating conditions like neuropathic pain (A. Anuradha et al., 2020).

Antifungal, Antibacterial, and Antioxidant Activities

Studies on secondary metabolites from endophytic fungi, such as Botryosphaeria dothidea, have revealed compounds with antifungal, antibacterial, and antioxidant activities. These findings are significant for agricultural, food safety, and pharmaceutical applications, where natural compounds play a crucial role in managing diseases and oxidative stress (Jian Xiao et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-hydroxy-N-(2-methoxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(8)6(9)7-3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMAHSKZRMYRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(2-methoxyethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)

![N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962170.png)

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)

![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)